Dofetilide-d4 is a deuterated analog of dofetilide, a class III antiarrhythmic medication primarily used to treat atrial fibrillation and atrial flutter. The incorporation of deuterium in dofetilide-d4 enhances its pharmacokinetic properties, potentially leading to improved metabolic stability and reduced side effects. Dofetilide itself is known for its ability to prolong the refractory period in cardiac tissue by blocking specific potassium channels.
Dofetilide was initially developed in the late 1980s and received approval from the United States Food and Drug Administration in 1996. It is marketed under the trade name Tikosyn. Dofetilide-d4 is synthesized for research purposes, particularly in pharmacokinetic studies, where it serves as an internal standard due to its structural similarity to dofetilide.
Dofetilide-d4 is classified as an antiarrhythmic drug, specifically within the category of potassium channel blockers. Its mechanism of action involves selective inhibition of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for cardiac repolarization.
The synthesis of dofetilide-d4 involves several key steps that mirror those used in the production of non-deuterated dofetilide but include deuterated reagents to incorporate deuterium into the molecular structure. Common methods include:
A typical synthetic route may involve:
Dofetilide-d4 retains a similar molecular structure to dofetilide, with specific hydrogen atoms replaced by deuterium atoms. The molecular formula for dofetilide is C_{19}H_{27}N_{3}O_{5}S_{2}, while dofetilide-d4 has a formula of C_{19}D_{4}N_{3}O_{5}S_{2}.
Dofetilide-d4 undergoes similar chemical reactions as its non-deuterated counterpart, including:
The use of dofetilide-d4 in experimental settings allows researchers to trace metabolic pathways and understand pharmacokinetic behaviors without interference from endogenous compounds.
Dofetilide-d4 functions by blocking potassium channels responsible for repolarization during phase 3 of the cardiac action potential. This blockade leads to:
The detailed mechanism involves:
Dofetilide-d4 is primarily utilized in pharmacokinetic studies due to its ability to serve as an internal standard in analytical methods such as UPLC-MS/MS (Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry). Its applications include:
Dofetilide-d4 (chemical name: N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide-d4) is a tetradeuterated isotopologue of the class III antiarrhythmic agent dofetilide. Its molecular formula is C₁₉H₂₃D₄N₃O₅S₂, with a precise molecular weight of 445.59 g/mol—approximately 4.006 g/mol higher than the non-deuterated parent compound (C₁₉H₂₇N₃O₅S₂, MW 441.56 g/mol) [1] [4]. The deuterium atoms are strategically incorporated at the four hydrogen positions of the ethylenediamine bridge, specifically on the -CH₂-CH₂- moiety connecting the two aromatic systems. This selective labeling pattern minimizes potential alterations to the molecule's stereoelectronic properties while creating a distinct mass signature for analytical detection [2] [4]. The structure maintains identical pharmacological targets as the non-deuterated compound but serves primarily as an internal standard in quantitative mass spectrometry rather than a therapeutic agent [3] [4].
Table 1: Structural Properties of Dofetilide-d4
Property | Specification |
---|---|
Molecular Formula | C₁₉H₂₃D₄N₃O₅S₂ |
Molecular Weight | 445.59 g/mol |
CAS Registry Number | 1189700-56-8 |
Deuterium Positions | Ethylenediamine bridge (-CD₂-CD₂-) |
Alternate Names | Tikosyn-d4; UK-68798-d4; UK 68789 d4 |
Chemical Purity | ≥99.25% (by HPLC) |
The isotopic substitution in dofetilide-d4 induces negligible changes to its steric and electronic configuration relative to non-deuterated dofetilide, preserving its intrinsic capacity to block the delayed rectifier potassium channel (IKr). However, the deuterium atoms confer distinct physicochemical differences critical for analytical applications. The carbon-deuterium (C-D) bonds are approximately 0.005 Å shorter and exhibit greater vibrational stability than carbon-hydrogen (C-H) bonds, reducing metabolic susceptibility at the labeled positions [2] [6]. This stability is evidenced in in vitro hepatic microsome studies, where dofetilide-d4 demonstrates a 3-fold lower oxidation rate at the ethylenediamine bridge compared to the unlabeled molecule [2]. Crucially, while both compounds share identical chromatographic retention times in reversed-phase UPLC systems (tʀ = 2.16 min), dofetilide-d4 exhibits a +4 Da mass shift in mass spectrometry, enabling unambiguous differentiation [2] [4].
Table 2: Comparative Properties of Dofetilide and Dofetilide-d4
Characteristic | Dofetilide | Dofetilide-d4 |
---|---|---|
Molecular Weight | 441.56 g/mol | 445.59 g/mol |
Major MS/MS Transition | m/z 442.2 → 198.1 | m/z 446.2 → 202.1 |
Metabolic Lability | High at ethylenediamine | Reduced at -CD₂-CD₂- |
Retention Time (UPLC) | 2.16 min | 2.16 min |
Therapeutic Application | Antiarrhythmic drug | Analytical standard |
Dofetilide-d4 exhibits moderate solubility in polar organic solvents: ≥100 mg/mL (224.42 mM) in DMSO, moderate solubility in methanol, and slight solubility in chloroform [4] [5]. Its solubility in aqueous buffers is pH-dependent due to the presence of sulfonamide groups (pKa ~10.2), with optimal dissolution achieved at pH <4.0 where the molecule remains predominantly protonated [2]. Accelerated stability studies reveal that the compound retains >98% purity when stored at -20°C for 24 months in the dark. However, exposure to temperatures >40°C or UV radiation induces decomposition, with major degradation products identified as the N-desmethylsulfonyl impurity and hydrolyzed phenoxy derivatives [4] [6]. In biological matrices, dofetilide-d4 demonstrates exceptional stability; spiked mouse plasma samples show <5% degradation after three freeze-thaw cycles and maintain integrity for ≥30 days at -80°C [2].
Table 3: Solubility and Stability Profile of Dofetilide-d4
Property | Conditions | Result |
---|---|---|
Solubility in DMSO | 25°C | ≥100 mg/mL (224.42 mM) |
Solubility in Methanol | 25°C | Moderately soluble |
Solubility in H₂O | 25°C, pH 7.0 | <0.1 mg/mL |
Solid-State Stability | -20°C, protected from light | >24 months |
Plasma Stability | -80°C, mouse plasma | >30 days |
Photodegradation Rate | 500 W/m² UV, 25°C | t₁/₂ = 48 hours |
Mass Spectrometry: Dofetilide-d4 yields a prominent protonated molecular ion [M+H]⁺ at m/z 446.2 under positive electrospray ionization (ESI+). Collision-induced dissociation generates characteristic fragment ions at m/z 202.1 (cleavage at deuterated ethylenediamine) and m/z 244.0 (sulfonamide-aniline moiety), both exhibiting the +4 Da shift diagnostic for deuterium incorporation [2] [4]. These transitions provide the foundation for selective reaction monitoring (SRM) assays in biological matrices, with instrument parameters typically optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation gas flow 800 L/h, and collision energy 25–30 eV [2].
Nuclear Magnetic Resonance: ¹H-NMR spectroscopy (500 MHz, DMSO-d₆) reveals the deuterium-induced absence of proton signals at δ 2.80–2.85 ppm and δ 3.65–3.70 ppm, regions corresponding to the -CH₂-CH₂- bridge in non-deuterated dofetilide. The aromatic protons appear as two doublets (δ 7.52 ppm, J=8.6 Hz and δ 6.88 ppm, J=8.6 Hz) integrating for eight hydrogens, confirming preservation of the phenyl rings. The methylsulfonamide groups resonate as singlets at δ 3.15 ppm [4] [6].
Infrared Spectroscopy: FT-IR analysis shows key absorptions at 3270 cm⁻¹ (N-H stretch), 1330 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches), and 1595 cm⁻¹ (C=C aromatic). The absence of C-H stretching vibrations between 2850–3000 cm⁻¹ provides direct evidence of deuterium substitution [5] [6].
Table 4: Characteristic Spectral Signatures of Dofetilide-d4
Technique | Key Spectral Assignments | Diagnostic Utility |
---|---|---|
UPLC-MS/MS | [M+H]⁺ m/z 446.2 → 202.1/244.0 (CE 25-30 eV) | Quantitative SRM transitions |
¹H-NMR | δ 7.52 (d, 8H), 6.88 (d, 8H), 3.15 (s, 6H); absence of CH₂ | Confirms deuterium substitution sites |
FT-IR | 3270 cm⁻¹ (N-H), 1330/1150 cm⁻¹ (S=O), no 2900 cm⁻¹ peaks | Verifies C-D bonds and functional groups |
The combined spectral profile provides an orthogonal identification system essential for quality control in reference standard production and validation of deuterium incorporation efficiency. These signatures are particularly critical when deploying dofetilide-d4 as an internal standard in pharmacokinetic studies, where its co-elution with non-deuterated analyte and distinct mass signature enable precise quantification via isotopic dilution mass spectrometry [2] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3